3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Description
3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.466. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds and Biological Activities
The chemical compound serves as a precursor for synthesizing a wide array of heterocyclic compounds, demonstrating significant pharmacological potentials. For example, it has been utilized in the facile synthesis of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazoles, showcasing a broad spectrum of biological activities. These synthesized compounds have been evaluated for their antimicrobial properties against various microorganisms and have shown high cytotoxicity against specific cancer cell lines, such as the MCF-7 breast cancer cell line. This highlights the compound's potential as a starting point for developing new therapeutic agents with antimicrobial and anticancer capabilities (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).
Antioxidant Properties and Molecular Modeling
Further research emphasizes the compound's role in synthesizing chalcone derivatives with potent antioxidant properties. Through catalytic synthesis and comprehensive ADMET, QSAR, and molecular modeling studies, derivatives of the compound have been identified as highly effective antioxidants. This not only contributes to the understanding of the compound's chemical properties but also opens avenues for its application in developing antioxidant therapies, showcasing the integration of synthetic chemistry and computational biology to identify promising therapeutic agents (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).
Contributions to Materials Science
In materials science, the compound's derivatives have been explored for synthesizing poly(esteramide)s through bulk copolycondensation, using biobased diesters derived from it. These copolyesteramides are amorphous, thermally stable compounds, suggesting the compound's utility in developing new materials with potential applications in various industrial sectors. This research not only expands the compound's applications beyond biological activities but also underscores its contribution to sustainable materials development (Rania Triki, M. Abid, M. Tessier, S. Abid, R. Gharbi, A. Fradet, 2013).
Molecular Docking and Antimicrobial Activity
The compound's derivatives have been synthesized and assessed for their antimicrobial activities through molecular docking studies, highlighting their potential in combating bacterial infections. Specifically, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting the compound's role in developing new antimicrobial agents. This application demonstrates the compound's versatility, extending its utility to antimicrobial research and providing a foundation for further exploration of its therapeutic potentials (A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018).
Properties
IUPAC Name |
3-(diethylamino)-1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-4-23(5-2)13-12-21(25)24-19(20-7-6-14-26-20)15-18(22-24)17-10-8-16(3)9-11-17/h6-11,14,19H,4-5,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRRKNLMXXMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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